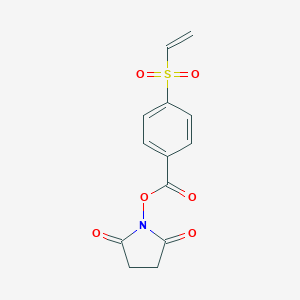

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate is an organic compound with the molecular formula C13H11NO6S and a molecular weight of 309.3 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate has several scientific research applications:

Vorbereitungsmethoden

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate involves several steps. One common method includes the reaction of 4-(vinylsulfonyl)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The vinylsulfonyl group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.

Addition Reactions: The vinyl group can undergo addition reactions with nucleophiles or electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties

Common reagents used in these reactions include nucleophiles like amines and thiols, electrophiles like halogens, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate involves its ability to form covalent bonds with nucleophilic sites on target molecules. The vinylsulfonyl group is particularly reactive, allowing the compound to modify proteins and other biomolecules by forming stable sulfonamide linkages. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate include:

2,5-Dioxopyrrolidin-1-yl 4-(N-phenylanilino)benzoate: This compound has a similar structure but with an N-phenylanilino group instead of a vinylsulfonyl group.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has a pyrrole ring and is used in monoclonal antibody production.

The uniqueness of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate lies in its vinylsulfonyl group, which provides distinct reactivity and applications compared to other similar compounds.

Biologische Aktivität

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate, identified by CAS Number 343934-41-8, is an organic compound with a molecular formula of C13H11NO6S and a molecular weight of approximately 309.3 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C13H11NO6S |

| Molecular Weight | 309.3 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-ethenylsulfonylbenzoate |

| CAS Number | 343934-41-8 |

| Purity | ≥ 98% |

Synthesis

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate typically involves the reaction of 4-(vinylsulfonyl)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This reaction is generally performed in an organic solvent like dichloromethane at room temperature.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on target biomolecules. The vinylsulfonyl group is particularly reactive, allowing it to modify proteins and other biomolecules through the formation of stable sulfonamide linkages. This reactivity positions it as a valuable tool in drug design, especially for enzyme inhibitors and other bioactive compounds.

Pharmacological Properties

Research indicates that derivatives of this compound exhibit significant pharmacological activities:

- Anticonvulsant Activity : A study highlighted that hybrid compounds derived from similar pyrrolidine structures demonstrated broad-spectrum anticonvulsant effects in various mouse models. For instance, one derivative showed an effective dose (ED50) in the maximal electroshock (MES) test at 23.7 mg/kg and in pentylenetetrazole-induced seizures at 59.4 mg/kg .

- Antinociceptive Effects : These compounds also exhibited potent antinociceptive properties, suggesting potential applications in pain management .

- Enzyme Inhibition : Due to its mechanism involving covalent modification, this compound can serve as a lead structure for developing enzyme inhibitors targeting specific pathways related to pain and seizure disorders.

Study on Anticonvulsant Activity

In a focused study on hybrid pyrrolidine derivatives, compound 22 was identified as having the most potent anticonvulsant activity. It was effective across multiple seizure models and showed favorable ADME-Tox properties, indicating its potential for further development as a therapeutic agent for epilepsy and neuropathic pain .

Modification of Biomolecules

The ability to modify biomolecules using this compound has been explored in various research contexts. For example, its application in protein modification allows researchers to study structural changes and functional outcomes in proteins relevant to disease mechanisms.

Comparative Analysis

To understand the uniqueness of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate compared to similar compounds, we can look at its structure and reactivity:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate | Vinylsulfonyl derivative | Anticonvulsant, antinociceptive |

| 2,5-Dioxopyrrolidin-1-yl 4-(N-phenylanilino)benzoate | Anilino derivative | Potential enzyme inhibition |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | Pyrrole ring variant | Used in monoclonal antibody production |

The distinct vinylsulfonyl group in this compound provides unique reactivity compared to other derivatives, enhancing its application potential in medicinal chemistry.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-ethenylsulfonylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6S/c1-2-21(18,19)10-5-3-9(4-6-10)13(17)20-14-11(15)7-8-12(14)16/h2-6H,1,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEGCBKQENAPPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624771 |

Source

|

| Record name | 1-{[4-(Ethenesulfonyl)benzoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343934-41-8 |

Source

|

| Record name | 1-{[4-(Ethenesulfonyl)benzoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.